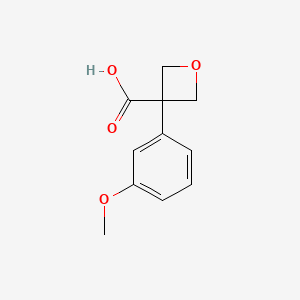

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid

Overview

Description

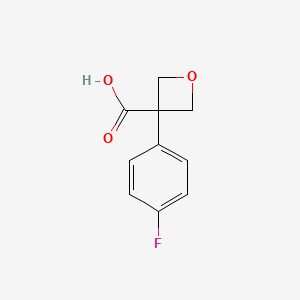

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular weight of 208.21 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid is1S/C11H12O4/c1-14-9-4-2-8(3-5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis

While specific chemical reactions involving 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid are not detailed in the available literature, oxetane-containing compounds in general are known to undergo ring-opening reactions .Physical And Chemical Properties Analysis

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

-

- Oxetanes, including “3-(3-Methoxyphenyl)oxetane-3-carboxylic acid”, have been increasingly used in medicinal chemistry due to their contrasting behaviors: their influence on physicochemical properties as a stable motif and their propensity to undergo ring-opening reactions as a synthetic intermediate .

- Oxetanes represent interesting surrogates for carbonyl-containing functional groups . They are small, polar, and non-planar motifs, which make them draw significant interest in medicinal chemistry .

- The methods of application or experimental procedures involve the synthesis of 3,3-disubstituted oxetane- and azetidine-ethers, with comparisons made to the ester functional group . The tertiary benzylic alcohols of the 4-membered rings are selectively activated using Brønsted acid catalysis and reacted with simple alcohols to form the ethers and maintain the oxetane ring intact .

- Oxetane ethers demonstrate excellent chemical stability across a range of conditions and an improved stability vis-à-vis analogous esters under basic and reducing conditions .

-

Synthesis of New Oxetane Derivatives

- The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .

- These applications have driven numerous studies into the synthesis of new oxetane derivatives .

- The methods of application or experimental procedures involve the synthesis of oxetane derivatives by intramolecular cyclization through C-C bond formation .

- The outcomes of these studies have led to the development of new oxetane derivatives with potential applications in various fields .

-

Antibacterial and Herbicidal Effects

- Oxetin, which is derived from oxetanes, was isolated from a broth of Streptomyces sp. OM-2317 and has antibacterial and herbicidal effects .

- It was reported to inhibit Bacillus subtilis and Piricularia oryzae in minimal media, as well as showing herbicidal activity, inhibiting glutamine synthetase from spinach leaves .

-

Synthesis of Oxetane and Azetidine Ethers

- Oxetanes and azetidines continue to draw significant interest in medicinal chemistry, as small, polar and non-planar motifs .

- A synthesis of 3,3-disubstituted oxetane- and azetidine-ethers has been reported, with comparisons made to the ester functional group .

- The tertiary benzylic alcohols of the 4-membered rings are selectively activated using Brønsted acid catalysis and reacted with simple alcohols to form the ethers and maintain the oxetane ring intact .

- Oxetane ethers demonstrate excellent chemical stability across a range of conditions and an improved stability vis-à-vis analogous esters under basic and reducing conditions .

-

Synthesis of Oxetane and Azetidine Ethers

- Oxetanes and azetidines continue to draw significant interest in medicinal chemistry, as small, polar and non-planar motifs .

- A synthesis of 3,3-disubstituted oxetane- and azetidine-ethers has been reported, with comparisons made to the ester functional group .

- The tertiary benzylic alcohols of the 4-membered rings are selectively activated using Brønsted acid catalysis and reacted with simple alcohols to form the ethers and maintain the oxetane ring intact .

- Oxetane ethers demonstrate excellent chemical stability across a range of conditions and an improved stability vis-à-vis analogous esters under basic and reducing conditions .

-

Synthesis of Various Oxetane-Containing Lead Compounds

- 3-Oxetanone, which is related to oxetanes, can be used to synthesize various oxetane-containing lead compounds with improved solubility, reduced lipophilicity and amphiphilicity .

- Unfortunately, the specific methods of application or experimental procedures and the results or outcomes obtained were not detailed in the source .

Safety And Hazards

properties

IUPAC Name |

3-(3-methoxyphenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-2-3-8(5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOPAIWRVXPWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(COC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL](/img/structure/B1403533.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1403536.png)

![Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B1403548.png)

![Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B1403553.png)